Microspinosamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

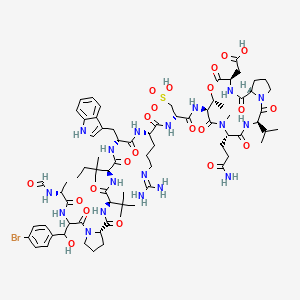

Microspinosamide is a cyclodepsipeptide isolated from the marine sponge Sidonops microspinosa and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a cyclodepsipeptide and an organosulfonic acid.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

HIV Inhibition

Microspinosamide exhibits potent antiviral activity against HIV-1. In vitro assays have demonstrated that it inhibits the cytopathic effects of HIV-1 with an effective concentration (EC50) of approximately 0.2 µg/mL . This activity is attributed to its ability to interfere with viral replication processes.

Case Study: Mechanism of Action

Research indicates that this compound may inhibit HIV at multiple stages, including viral entry and replication. The compound's unique amino acid composition enhances its interaction with viral proteins, which could lead to the development of new antiviral therapies targeting HIV .

Anticancer Potential

In addition to its antiviral properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

- Cell Lines Tested : this compound's cytotoxic effects have been evaluated against several human cancer cell lines, including cervical (HeLa), colon (HCT116), and others.

- IC50 Values : While specific IC50 values for this compound in these studies are not extensively documented, related compounds from marine sources have exhibited significant cytotoxicity in the low micromolar range .

Marine Natural Products Context

This compound is part of a broader category of bioactive compounds derived from marine organisms. Marine sponges and other marine life are rich sources of peptides with diverse therapeutic potentials.

Comparative Analysis Table

| Compound | Source | Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | Sidonops microspinosa | HIV-1 inhibition | 0.2 µg/mL |

| Homophymine A | Homophymia sp. | Cytoprotective against HIV | 75 nM |

| Carteritin A | Stylissa carteri | Cytotoxicity in cancer cells | 0.7 µM (HeLa) |

Analyse Chemischer Reaktionen

Structural Characteristics and Reaction Implications

Microspinosamide (C₆₃H₈₈BrN₁₃O₁₈) contains 13 amino acid residues, including rare components:

-

β-Hydroxy-p-bromophenylalanine (first reported in natural peptides)

-

N-Methyl-β-methoxytyrosine

-

N-Methylalanine

-

3-Phenyllactic acid

These motifs influence its reactivity, particularly in ester and amide bond cleavage (Figure 1) .

Degradation Pathways and Analytical Methods

Chemical degradation studies employed:

| Reaction Type | Conditions | Key Outcomes |

|---|---|---|

| Acid Hydrolysis | 6M HCl, 110°C, 24 hr | Partial cleavage of ester bonds |

| Enzymatic Digestion | Chymotrypsin/protease cocktails | Selective peptide bond breaks |

| Alkaline Treatment | 0.1M NaOH, 60°C, 2 hr | Depsipeptide ring opening |

Mass spectrometry (HR-ESI-MS) and 2D NMR (COSY, TOCSY, HMBC) confirmed degradation products, including free β-hydroxy-p-bromophenylalanine and 3-phenyllactic acid .

Derivatization for Structural Elucidation

Key derivatization reactions:

-

Methylation : Diazomethane treatment identified carboxylic acid groups.

-

Acetylation : Acetic anhydride/pyridine revealed hydroxyl and amine moieties.

-

Edman Degradation : Sequential N-terminal analysis resolved linear peptide regions.

These steps confirmed the cyclic depsipeptide architecture and stereochemistry .

Stability Under Environmental Conditions

While explicit stability data remain unpublished, structural analogs suggest:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to ester hydrolysis.

-

Photolytic Stability : Brominated aromatic systems may undergo debromination under UV light, analogous to PFAS degradation mechanisms .

Synthetic and Analytical Challenges

Reconstructing this compound requires addressing:

-

Stereochemical Control : 7 chiral centers demand asymmetric synthesis.

-

Brominated Residue Incorporation : Suzuki-Miyaura coupling potential for p-bromophenylalanine.

-

Cyclization Strategy : Macrolactamization vs. esterification approaches.

Current reaction datasets (e.g., USPTO-filtered libraries) lack direct precedents for such complex depsipeptides, highlighting gaps in synthetic methodology .

Eigenschaften

Molekularformel |

C75H109BrN18O22S |

|---|---|

Molekulargewicht |

1726.7 g/mol |

IUPAC-Name |

2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |

InChI |

InChI=1S/C75H109BrN18O22S/c1-12-75(9,10)59(91-67(107)58(74(6,7)8)90-66(106)51-22-17-31-94(51)71(111)56(89-60(100)38(4)82-36-95)57(99)40-23-25-42(76)26-24-40)68(108)84-46(32-41-34-81-44-19-14-13-18-43(41)44)62(102)83-45(20-15-29-80-73(78)79)61(101)86-48(35-117(113,114)115)63(103)88-55-39(5)116-72(112)47(33-53(97)98)85-65(105)50-21-16-30-93(50)70(110)54(37(2)3)87-64(104)49(27-28-52(77)96)92(11)69(55)109/h13-14,18-19,23-26,34,36-39,45-51,54-59,81,99H,12,15-17,20-22,27-33,35H2,1-11H3,(H2,77,96)(H,82,95)(H,83,102)(H,84,108)(H,85,105)(H,86,101)(H,87,104)(H,88,103)(H,89,100)(H,90,106)(H,91,107)(H,97,98)(H4,78,79,80)(H,113,114,115)/t38-,39-,45+,46-,47-,48-,49+,50+,51+,54-,55+,56?,57?,58+,59-/m1/s1 |

InChI-Schlüssel |

GUGALNGMVNRENE-DPOFQXJLSA-N |

Isomerische SMILES |

CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)[C@@H](C)NC=O |

Kanonische SMILES |

CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)C(C)NC=O |

Synonyme |

micro-spinosamide microspinosamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.